Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active molecules.
Preparation Methods
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath . Industrial production methods may vary, but they generally follow similar principles of cyanoacetylation.
Chemical Reactions Analysis
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is utilized in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds have similar structures but differ in their aryl substituents.
N-heteryl cyanoacetamides: These compounds contain heterocyclic substituents instead of the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antioxidant research. This article summarizes the current understanding of its biological activity, supported by data tables and findings from various studies.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₂N₂O₃S
- CAS Number : 545347-86-2
- Molecular Weight : 240.29 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antioxidant and antibacterial properties.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. The compound has demonstrated promising results in scavenging free radicals.
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) |
---|---|---|
This compound | 50.3% (compared to Ascorbic acid 64.7%) | Not specified |
Standard (Ascorbic Acid) | 64.7% | Not applicable |
The results indicate that the compound exhibits moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Table 2: Antibacterial Activity Data
Compound | Inhibition Zone Diameter (mm) - E. coli | Inhibition Zone Diameter (mm) - S. aureus |
---|---|---|
This compound | 15 mm | 17 mm |
Standard (Streptomycin) | Comparable activity | Comparable activity |
The compound showed significant antibacterial activity, especially against S. aureus, indicating its potential as a therapeutic agent against bacterial infections .
Case Studies and Research Findings
-
Study on Antioxidant and Antibacterial Activities :
A study conducted on various substituted thiophenes found that this compound exhibited both moderate antioxidant and good antibacterial activities. The introduction of specific functional groups significantly influenced these activities, highlighting the importance of chemical structure in biological efficacy . -
Molecular Docking Studies :
In silico studies using molecular docking simulations have suggested that the compound may act as a selective inhibitor for certain enzymes involved in inflammatory pathways. This opens avenues for its application in treating diseases associated with inflammation and oxidative stress .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-10(9(6)11(15)16-3)13-8(14)4-5-12/h4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDQWUIWYOWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.